molecular formula C17H20N4O B7712993 N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide

N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide

Cat. No. B7712993
M. Wt: 296.37 g/mol
InChI Key: REJRKCSRQCRUFX-UHFFFAOYSA-N
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Description

“N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide” is a compound that belongs to the class of 1H-pyrazolo[3,4-b]quinolines . These are three-membered azaheterocyclic systems composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .


Synthesis Analysis

The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst has been introduced . This method provided the desired products with moderate to good yields .


Molecular Structure Analysis

The molecular structure of 1H-pyrazolo[3,4-b]quinolines is composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that greatly influence the physical, photophysical, and biological properties .

Scientific Research Applications

Anticancer Properties

N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide has shown promise as an anticancer agent. Researchers have explored its effects on various cancer cell lines, including leukemia, breast cancer, hepatocellular carcinoma, and colorectal carcinoma . Mechanistic studies are ongoing to understand its mode of action, potential targets, and synergistic effects with other drugs.

Immunomodulation

The compound’s immunomodulatory potential has been investigated in vitro models of chronic leukemia. It was evaluated for its impact on immune responses, cytokine production, and immune cell activation . Understanding its immunomodulatory mechanisms could lead to novel therapeutic strategies.

Anti-Inflammatory Activity

Given the structural similarity to other pyrazole-containing drugs, N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide might exhibit anti-inflammatory effects. Researchers have explored its potential as a non-steroidal anti-inflammatory agent, akin to drugs like Lonazolac and Rimonabant .

Kinase Inhibition

Pyrazolo[3,4-b]quinoline derivatives often interact with kinases. Investigating whether this compound inhibits specific kinases (e.g., CDK2) could provide insights into its role in cell cycle regulation and cancer progression . Kinase inhibitors are crucial in targeted cancer therapies.

Neurological Disorders

Fused pyrazolo systems have relevance in neurological drug discovery. While not directly studied for this compound, its structural features suggest potential interactions with neurotransmitter receptors or enzymes involved in neurodegenerative diseases. Further exploration is warranted .

Antiparasitic Activity

Certain pyrazolo derivatives exhibit antiparasitic properties. Although not specifically reported for N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide, it’s worth investigating its effects against protozoan parasites or helminths .

Future Directions

The use of this class of compounds as potential fluorescent sensors and biologically active compounds is shown . The fusion of pyridine systems, pyrazolopyridines, has been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity . Various synthetic methods have been implemented to synthesize pyrazolopyridines under different conditions . To improve the processes and develop new synthesis processes, a new strategy to obtain pyrazolo[3,4-b]pyridine from the fusion of pyrano[2,3-c]pyrazole containing cyano and amino groups with aniline has been reported .

properties

IUPAC Name

N-(1,8-dimethylpyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-10(2)8-14(22)18-16-13-9-12-7-5-6-11(3)15(12)19-17(13)21(4)20-16/h5-7,9-10H,8H2,1-4H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REJRKCSRQCRUFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C3C(=NN(C3=N2)C)NC(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3Z)-1,8-dimethyl-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]-3-methylbutanamide

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